I-BET151

Übersicht

Beschreibung

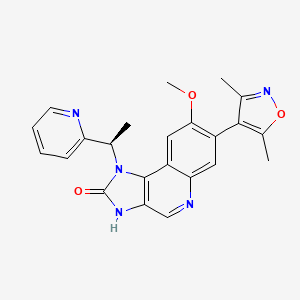

I-BET151, auch bekannt als GSK1210151A, ist ein selektiver Inhibitor von Bromodomänen- und extraterminalen Domänen (BET)-Proteinen. BET-Proteine, darunter BRD2, BRD3, BRD4 und BRDT, sind epigenetische Leser, die acetylierte Lysinreste an Histon-Schwänzen erkennen und so die Genexpression regulieren. This compound hat ein großes Potenzial in der Krebstherapie gezeigt, indem es den Zellzyklus stoppt und die Proliferation von Tumorzellen bei verschiedenen Krebserkrankungen wie Brustkrebs, Gliom, Melanom, Neuroblastom und Eierstockkrebs hemmt .

Wissenschaftliche Forschungsanwendungen

I-BET151 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als chemische Sonde verwendet, um die Funktion von BET-Proteinen und ihre Rolle bei der Genregulation zu untersuchen.

Biologie: Untersucht die Rolle von BET-Proteinen in verschiedenen biologischen Prozessen, einschließlich der Zellzyklusregulation und Apoptose.

Medizin: Erforscht das therapeutische Potenzial von this compound bei der Behandlung von Krebs und anderen Krankheiten durch Hemmung von BET-Proteinen.

Industrie: Wird in der Wirkstoffforschung und -entwicklung eingesetzt, um neue Therapeutika zu identifizieren, die auf BET-Proteine abzielen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an die Bromodomenen von BET-Proteinen bindet und so deren Interaktion mit acetylierten Lysinresten an Histonen verhindert. Diese Hemmung stört die Rekrutierung von BET-Proteinen an Chromatin und führt zu einer veränderten Genexpression. Die primären molekularen Ziele von this compound sind BRD2, BRD3 und BRD4. Die beteiligten Signalwege umfassen den Nuclear Factor-Kappa B (NF-κB)-, Notch- und Hedgehog-Signalweg .

Wirkmechanismus

Target of Action

I-BET151, also known as GSK1210151A, is a specific inhibitor of the Bromodomain and Extra-Terminal domain (BET) proteins. It selectively inhibits BET family members, including BRD2, BRD3, BRD4, and BRDT .

Mode of Action

This compound interacts with BET proteins, specifically BRD2, BRD3, and BRD4, and displaces them from chromatin . This displacement leads to transcriptional repression of oncogenic MYC and MYC-dependent programs by abrogating recruitment to the chromatin of the P-TEFb component CDK9 in a BRD2-4–dependent manner .

Biochemical Pathways

The anticancer activity of this compound is related to its effects on several signal transduction pathways, including NF-κB, Notch, and Hedgehog . It inhibits the release of IL-1β, and IL-6 in peripheral blood mononuclear cells and myeloma cells by reducing BRD4-mediated activation of NF-κB . Furthermore, this compound dose-dependently attenuates Hedgehog signal transduction in Light2 cells .

Pharmacokinetics

It’s worth noting that preclinical studies show that i-bet762, a compound similar to this compound, has a favorable pharmacologic profile as an oral agent .

Result of Action

This compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors, such as breast cancer, glioma, melanoma, neuroblastoma, and ovarian cancer . It induces apoptosis via reduced expression of BCL2 or triggers G0/G1 cell cycle arrest in MLL-fusion cell lines .

Action Environment

The action of this compound can be influenced by the tumor microenvironment (TME). For instance, in the ovarian cancer mouse model, this compound treatment inhibits the Stat3 signaling pathway, induces more CD3+ and CD8+ cells in the tumor, increases TNF-α and IFN-β mRNA levels in the tumor and mouse spleen, and induces an anti-tumor immune response .

Biochemische Analyse

Biochemical Properties

I-BET151 is an isoxazole class pan-BET family inhibitor, blocking BRD2, BRD3, and BRD4 with IC50 values of 0.5, 0.25, and 0.79 µM, respectively . It induces apoptosis via reduced expression of BCL2 or triggers G0/G1 cell cycle arrest in MLL-fusion cell lines .

Cellular Effects

This compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors, such as breast cancer, glioma, melanoma, neuroblastoma, and ovarian cancer . The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways .

Molecular Mechanism

This compound selectively inhibits members of the BET family, affecting intracellular signal transduction pathways, tumor microenvironment (TME), and telomere length mainly via the pathways for NF-κB, Notch, and Hedgehog signaling . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .

Temporal Effects in Laboratory Settings

Over the past ten years, many studies have demonstrated the potential of this compound in cancer treatment . Specifically, this compound causes cell cycle arrest and inhibits tumor cell proliferation in some hematological malignancies and solid tumors .

Dosage Effects in Animal Models

In a mouse model of Ptch1+/- derived medulloblastoma, this compound treatment dose-dependently reduces the viability of isolated cancer stem cells, significantly suppresses the growth of medulloblastoma in vivo, and lowers the expression level of the Hh target gene GLI1 .

Metabolic Pathways

The anticancer activity of this compound is related to its effects on NF-κB, Notch, and Hedgehog signal transduction pathways . It targets BRD4 in multiple myeloma cells and inhibits the expression of C-MYC and IRF4 .

Transport and Distribution

This compound specifically inhibits BRD2 and BRD4, decreases the intracellular content of p50/p105, diminishes the degradation of IkB-α, prevents the dissociation of p50/p105 and p65/RelA from IkB-α and their transport into the nucleus, and decreases the activity of NF-B signal transduction .

Subcellular Localization

The short isoform of BRD4, a target of this compound, interacts with the LINC complex and the metastasis-associated proteins RRP1B and SIPA1 at the inner face of the nuclear membrane .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von I-BET151 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

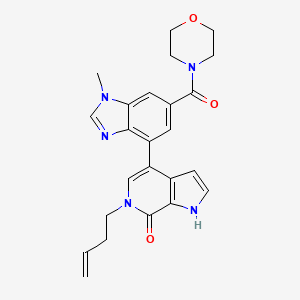

- Bildung des Isoxazolrings.

- Einführung der Pyridin-Einheit.

- Kopplung des Imidazoquinolinon-Kerns mit den Isoxazol- und Pyridin-Einheiten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet:

- Verwendung von Reaktionen mit hoher Ausbeute.

- Optimierung der Reaktionsbedingungen, um Reinheit und Konsistenz zu gewährleisten.

- Implementierung robuster Reinigungstechniken zur Isolierung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: I-BET151 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und möglicherweise seine Aktivität verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an der Kernstruktur einführen, was zu Analoga mit unterschiedlichen Eigenschaften führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die zur Untersuchung von Struktur-Wirkungs-Beziehungen verwendet werden können.

Vergleich Mit ähnlichen Verbindungen

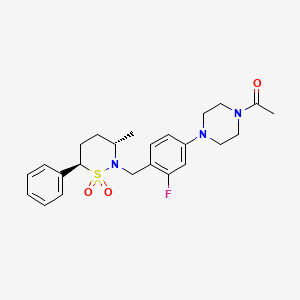

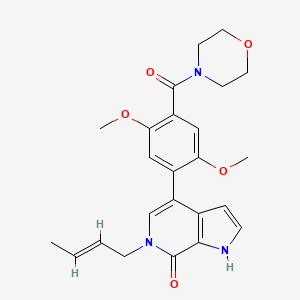

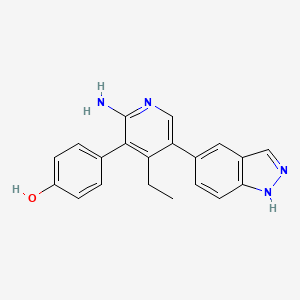

I-BET151 wird mit anderen BET-Inhibitoren wie I-BET762, JQ1 und OTX015 verglichen. Während alle diese Verbindungen auf BET-Proteine abzielen, ist this compound einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für verschiedene Bromodomenen. Zu den ähnlichen Verbindungen gehören:

I-BET762: Ein weiterer BET-Inhibitor mit ähnlichen Antikrebs-Eigenschaften.

JQ1: Ein bekannter BET-Inhibitor, der in der Forschung weit verbreitet ist.

OTX015: Ein BET-Inhibitor in der klinischen Entwicklung mit vielversprechendem therapeutischem Potenzial.

This compound zeichnet sich durch seine einzigartige chemische Struktur und sein spezifisches Hemmungsprofil aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-12-21(14(3)31-27-12)16-9-18-15(10-20(16)30-4)22-19(11-25-18)26-23(29)28(22)13(2)17-7-5-6-8-24-17/h5-11,13H,1-4H3,(H,26,29)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVUVNZRUGEAHB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)C(C)C5=CC=CC=N5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=O)N4)[C@H](C)C5=CC=CC=N5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680599 | |

| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300031-49-5 | |

| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-1,3-dihydro-8-methoxy-1-[(1R)-1-(2-pyridinyl)ethyl]-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1300031-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3,5-Dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(3,5-Dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B607678.png)

![4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid](/img/structure/B607692.png)

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)